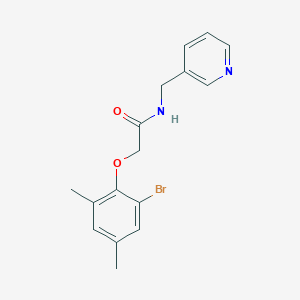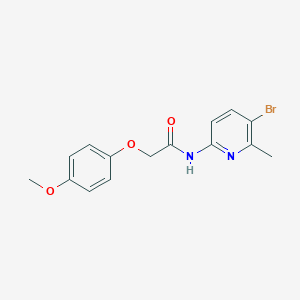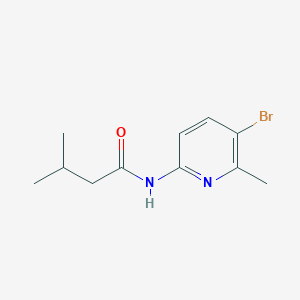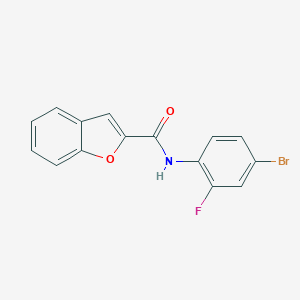![molecular formula C26H26ClN3O4 B250799 N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250799.png)
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide, commonly known as BPCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. BPCA is a member of the piperazine class of compounds, which are known for their diverse pharmacological activities.
Aplicaciones Científicas De Investigación
BPCA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant activities in animal models. BPCA has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, BPCA has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
Mecanismo De Acción
The exact mechanism of action of BPCA is not fully understood. However, it is believed to act on multiple neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems. BPCA has been shown to bind to the D2 and D3 dopamine receptors, which are involved in the regulation of mood, motivation, and reward. BPCA has also been shown to act as a partial agonist at the 5-HT1A serotonin receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
BPCA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. BPCA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Furthermore, BPCA has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPCA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological activities. However, there are also some limitations to using BPCA in lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. Furthermore, the exact mechanism of action of BPCA is not fully understood, which can make it challenging to design experiments to investigate its pharmacological effects.
Direcciones Futuras
There are several future directions for research on BPCA. One area of interest is the development of more potent and selective BPCA analogs that can be used for the treatment of specific disorders. Another area of interest is the investigation of the long-term effects of BPCA on brain function and behavior. Furthermore, more research is needed to fully understand the mechanism of action of BPCA and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of BPCA involves the reaction of 3-chloro-4-(4-benzoyl-1-piperazinyl)aniline with 2-(4-methoxyphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The resulting product is purified by column chromatography to obtain pure BPCA.
Propiedades
Fórmula molecular |
C26H26ClN3O4 |
|---|---|
Peso molecular |
480 g/mol |
Nombre IUPAC |
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C26H26ClN3O4/c1-33-21-8-10-22(11-9-21)34-18-25(31)28-20-7-12-24(23(27)17-20)29-13-15-30(16-14-29)26(32)19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3,(H,28,31) |
Clave InChI |
XNPJVVJWSJESDM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)






![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)




